1,2,3,5,6,7-Hexamethylnaphthalene
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Overview
Description
1,2,3,5,6,7-Hexamethylnaphthalene is an organic compound with the molecular formula C₁₆H₂₀. It is a derivative of naphthalene, where six hydrogen atoms are replaced by methyl groups. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexamethylnaphthalene typically involves the methylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,7-Hexamethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into hexahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and hexahydro derivatives .
Scientific Research Applications
1,2,3,5,6,7-Hexamethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexamethylnaphthalene involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexamethylbenzene: Similar in structure but with a benzene core.
Tetramethyl acetyloctahydronaphthalenes: Similar in terms of methyl substitution but with different core structures.
Uniqueness
1,2,3,5,6,7-Hexamethylnaphthalene is unique due to its specific methylation pattern on the naphthalene core, which imparts distinct chemical and physical properties compared to other methylated aromatic compounds .
Properties
CAS No. |
51958-57-7 |
---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1,2,3,5,6,7-hexamethylnaphthalene |
InChI |
InChI=1S/C16H20/c1-9-7-15-14(6)12(4)10(2)8-16(15)13(5)11(9)3/h7-8H,1-6H3 |
InChI Key |
MKTUBUVQFJVXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C(=C2C)C)C)C(=C1C)C |
Origin of Product |
United States |
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